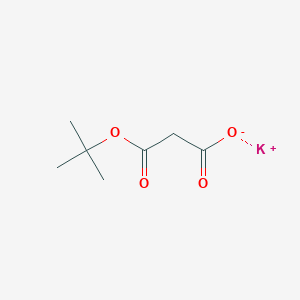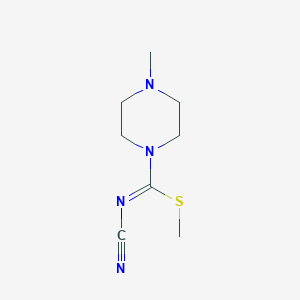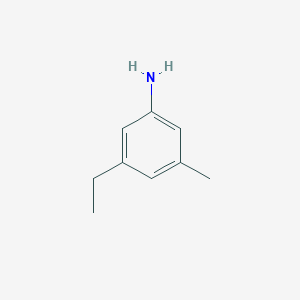
3-Ethyl-5-methylaniline
説明
3-Ethyl-5-methylaniline is an organic compound that belongs to the family of aromatic amines. It is commonly useful in the manufacture of dyes .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 1-ethyl-3-methyl-5-nitro-benzene, which undergoes a series of reactions to form 3-ethenyl-5-methylaniline . The reaction is catalyzed by palladium on activated charcoal and triethylbenzene bis- (5-ethyl-3-methyl-cyclohex-2-enylidene)-hydrazine .Molecular Structure Analysis
The molecular structure of this compound is C9H13N . The dielectric relaxation process, glass transition relaxation, relaxation modes, and slow secondary relaxation have been studied .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes. For instance, it undergoes methylation with methanol catalyzed by cyclometalated ruthenium complexes . The reaction proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .科学的研究の応用
Synthesis and Antibacterial Activity
3-Ethyl-5-methylaniline and its derivatives have been synthesized and investigated for their potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria. The study revealed that certain derivatives exhibit potent antibacterial activity, highlighting the compound's significance in developing new antibacterial agents (Zhi et al., 2005).
Reactivity and Mechanism Studies
The compound's reactivity has been explored through the synthesis of laquinimod, where this compound plays a role in the final high-yielding aminolysis reaction. This research provides insights into the compound's chemical behavior and its application in pharmaceutical synthesis (Jansson et al., 2006).
Physicochemical Property Investigations
Studies on binary mixtures containing this compound analogs have been conducted to understand their thermodynamic properties, such as densities, speeds of sound, and excess molar enthalpies. This research aids in the comprehension of the compound's interactions in various chemical environments (Sharma & Solanki, 2013).
Catalysis and Transformation Studies
This compound derivatives have been used as substrates in catalyzed transformations, yielding valuable chemical structures like indoles and indolines. Such studies demonstrate the compound's utility in complex organic synthesis and the development of new catalysts (Ohmura et al., 2020).
作用機序
Safety and Hazards
While specific safety data for 3-Ethyl-5-methylaniline is not available, it’s important to handle all chemicals with care. For instance, N-Methylaniline, a related compound, is considered hazardous and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
3-ethyl-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJJTJWNQXNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


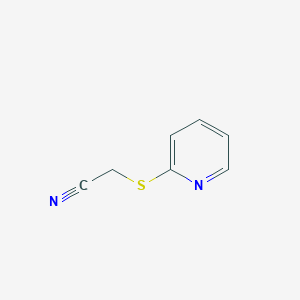
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)
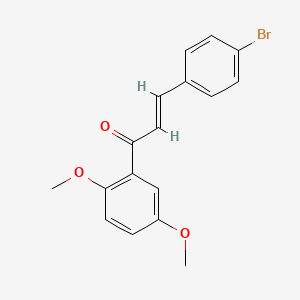

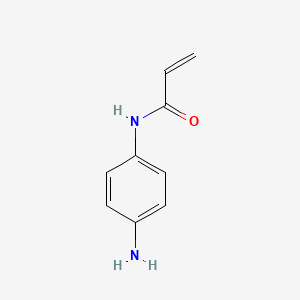

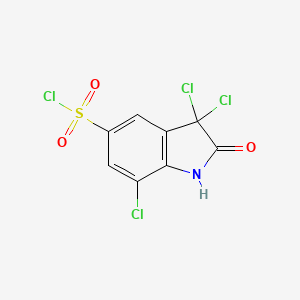
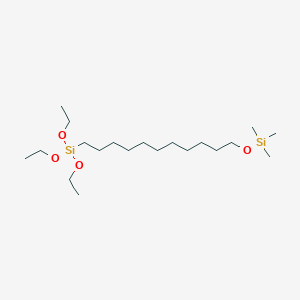
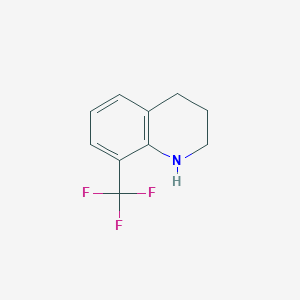
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)


